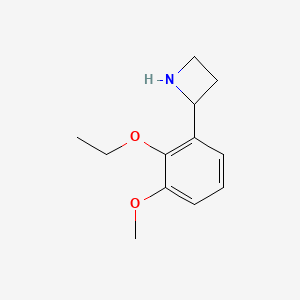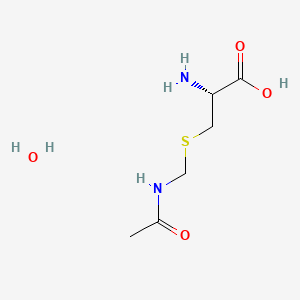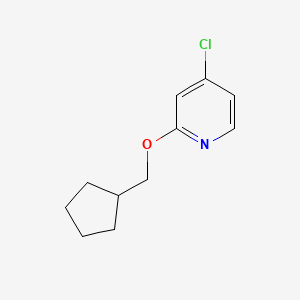![molecular formula C12H6N2O2 B11893719 Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)
Benzo[G]quinazoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[G]quinazoline-5,10-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[G]quinazoline-5,10-dione typically involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature . The chlorine atom in the resulting compound can be replaced by a dialkylamino group upon treatment with secondary amines .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[G]quinazoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline-based products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as dialkylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Secondary amines are commonly used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzo[G]quinazoline-5,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[G]quinazoline-5,10-dione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzo[G]quinoline-5,10-dione: Shares a similar structure but differs in its biological activity and chemical properties.
Quinazolinone Derivatives: These compounds have a similar core structure but vary in their substituents, leading to different biological activities.
Uniqueness: Benzo[G]quinazoline-5,10-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinazoline derivatives .
Eigenschaften
Molekularformel |
C12H6N2O2 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
benzo[g]quinazoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-2-4-8(7)12(16)10-9(11)5-13-6-14-10/h1-6H |
InChI-Schlüssel |
BIPZWIXEEGOQQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN=CN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


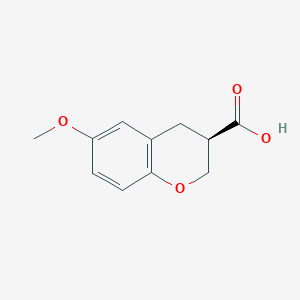

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
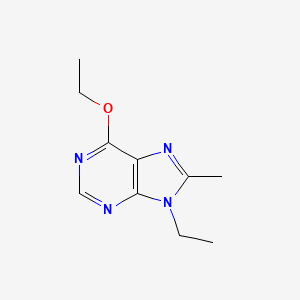
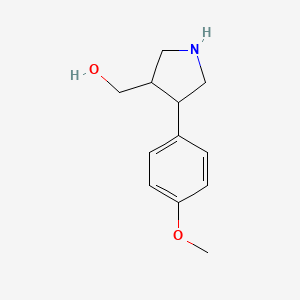
![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
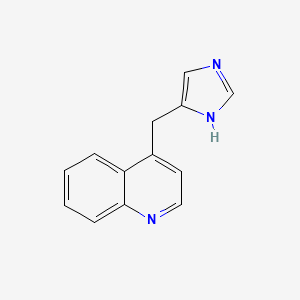
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
